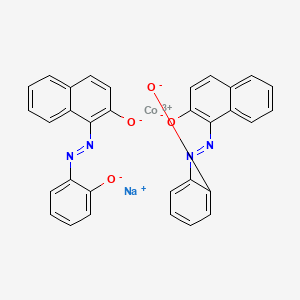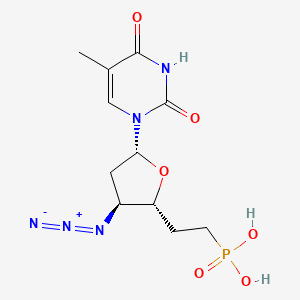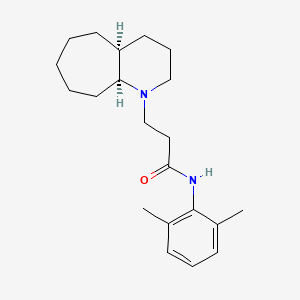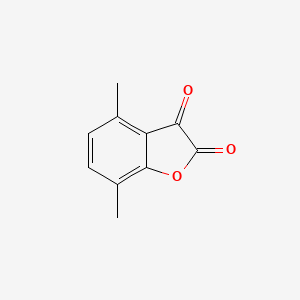
Anhydro-trityl-pentofuranosyl-T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydro-trityl-pentofuranosyl-T is a synthetic compound that belongs to the class of trityl-protected nucleosides. These compounds are characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to a pentofuranosyl sugar moiety. The trityl group serves as a protective group, preventing unwanted reactions at specific sites of the molecule during synthetic processes. This compound is of significant interest in organic chemistry and biochemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups of the pentofuranosyl sugar with a trityl group. This is achieved through the reaction of the sugar with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydro-trityl-pentofuranosyl-T undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or bromine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include trityl cations, triphenylmethyl radicals, and substituted trityl derivatives.
Applications De Recherche Scientifique
Anhydro-trityl-pentofuranosyl-T has a wide range of applications in scientific research:
Chemistry: Used as a protective group in the synthesis of complex organic molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with enzymes.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of anhydro-trityl-pentofuranosyl-T involves the interaction of the trityl group with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in catalytic processes. In biological systems, the compound can interact with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(2-deoxy-β-D-threo-pentofuranosyl)thymine
- 1-(3,5-anhydro-2-deoxy-α-D-threo-pentofuranosyl)thymine
Comparison: Anhydro-trityl-pentofuranosyl-T is unique due to the presence of the trityl group, which provides enhanced stability and reactivity compared to other nucleoside analogs. The trityl group also allows for selective protection and deprotection of functional groups, making it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
132776-29-5 |
|---|---|
Formule moléculaire |
C29H26N2O4 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2R,4S,6S)-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-27-25(35-28(31)30-26(20)32)17-24(34-27)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3/t24-,25-,27+/m0/s1 |
Clé InChI |
QGWFVDWBPROXTQ-OHSXHVKISA-N |
SMILES isomérique |
CC1=CN2[C@H]3[C@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


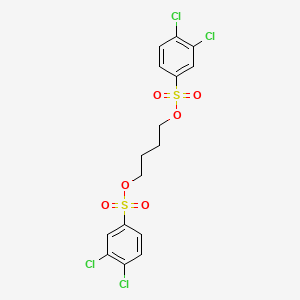

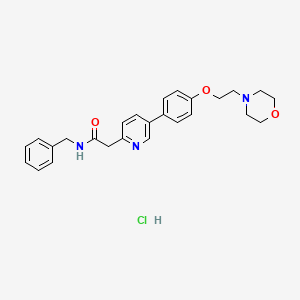
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
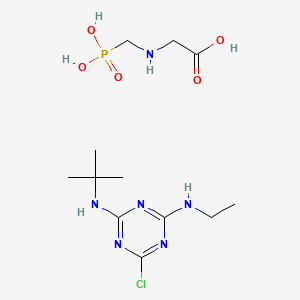

![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
